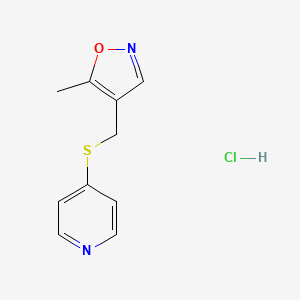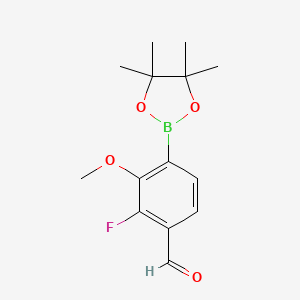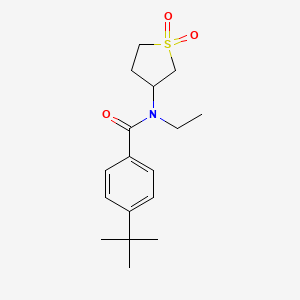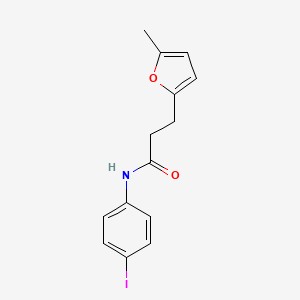
N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide, also known as IMFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMFP is a synthetic compound that belongs to the class of amides and has a molecular formula of C14H13INO2.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study focused on the synthesis and characterization of heterocyclic chalcones, including 1-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one. The compounds were evaluated for cytotoxic activities, with one showing significant effect on MDA MB 231 cells (Mokhtar et al., 2016).
Antimicrobial Activity
- New N-(naphthalen-1-yl)propanamide derivatives, including similar compounds, were synthesized and tested for antimicrobial activity, showing notable effects against bacteria and fungi (Evren et al., 2020).
- Another research synthesized novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives and found that some of these compounds displayed significant antibacterial and anticandidal effects (Dawbaa et al., 2021).
Anticonvulsant Activity
- A focused library of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and related compounds, resembling the target compound in structure, were synthesized and displayed potential as hybrid anticonvulsant agents (Kamiński et al., 2016).
Cancer Research
- Quantum chemical studies were conducted on bicalutamide, a drug related in structure, revealing insights into its anti-prostatic carcinoma properties (Otuokere & Amaku, 2015).
Other Applications
- Some studies explore the synthesis of related compounds for potential use in treating conditions like systemic inflammation, as well as their role in inhibiting tumor hypoxia markers (Dassonville et al., 2008); (Li et al., 2005).
Propriétés
IUPAC Name |
N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-7H,8-9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTAKVQQUMZOBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

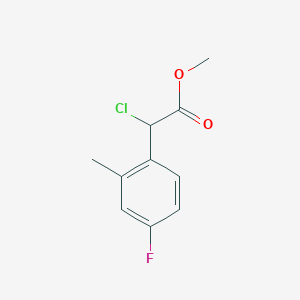
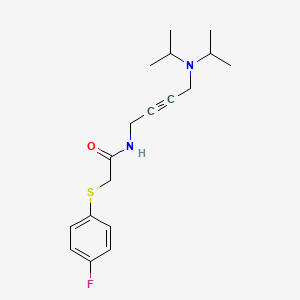
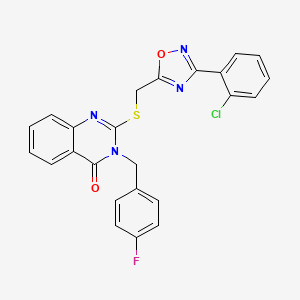
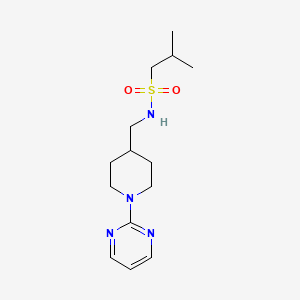
![N-[(2,6-Difluorophenyl)methyl]-2-methoxyacetamide](/img/structure/B2416599.png)
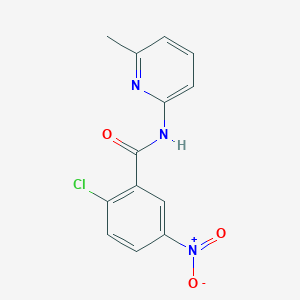
![1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2416601.png)
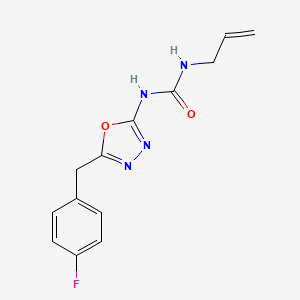
![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride](/img/structure/B2416604.png)
![3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B2416606.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416607.png)
